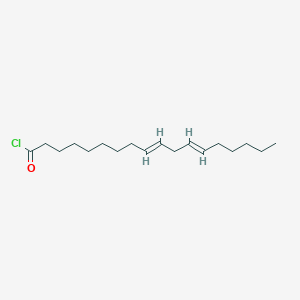

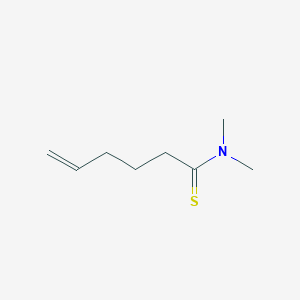

![molecular formula C41H64O10Si2 B117540 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 183133-99-5](/img/structure/B117540.png)

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

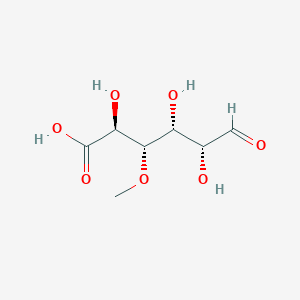

The compound you mentioned is a complex organic molecule with multiple functional groups . It has a tetracyclic structure with several hydroxy and acetoxy substituents . The molecule also contains triethylsilyloxy groups, which are often used in organic synthesis to protect hydroxy groups .

Molecular Structure Analysis

The molecule has a complex 3D structure due to its tetracyclic core and multiple chiral centers . The configuration of these chiral centers is indicated by the R/S notation in the name of the compound .Scientific Research Applications

Stereoselective Synthesis

The stereoselective synthesis of complex molecules, such as cyclohexenyl and cyclohexyl purines, demonstrates advanced strategies in creating compounds with potential inhibitory activities against diseases like HIV. The methodology involves intricate steps like resolution via transesterification, epoxidation, and palladium(0)-catalyzed coupling, showcasing the compound's relevance in synthesizing biologically active molecules (Rosenquist Å et al., 1996).

Novel Carbocyclic Nucleoside Analogues

The synthesis of carbocyclic nucleoside analogues indicates the potential for creating therapeutic agents. Starting with specific stereochemistry, compounds are processed through reactions like bromination, azidation, and ring closure to produce analogues of significant medicinal interest, demonstrating the utility of complex synthesis in drug development (Hřebabecký et al., 2008).

Enzyme-Catalyzed Stereoselective Synthesis

Enzymatic resolution and stereoselective synthesis strategies are employed to create novel carbasugar derivatives, highlighting the role of complex organic synthesis in generating molecules with specific spatial arrangements for potential therapeutic applications (Gümüş & Tanyeli, 2010).

Total Synthesis of Antibiotic Analogues

Efforts to synthesize analogues of β-lactam antibiotics exemplify the application of complex molecular synthesis in addressing bacterial resistance. The process involves the transformation of specific intermediates through reactions like ozonolysis, illustrating the synthesis's potential in creating new antibiotics (Brennan et al., 1983).

Advanced Organic Synthesis Techniques

Research into synthesizing structurally complex molecules often involves advanced techniques like photochemical reactions, demonstrating the compound's significance in developing new synthetic methodologies that could lead to the discovery of novel compounds with unique properties (Araki et al., 1981).

properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,33+,34-,36-,39+,40-,41+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIVYZUATKNANR-RHJDUELYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O10Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

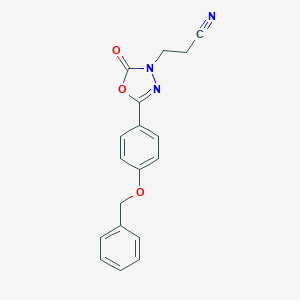

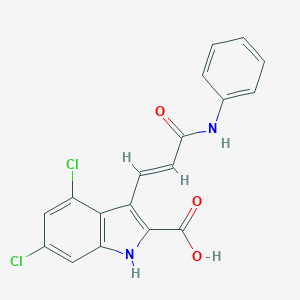

![2-[[4-[2-[(2-Methylpropan-2-yl)oxy]anilino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)

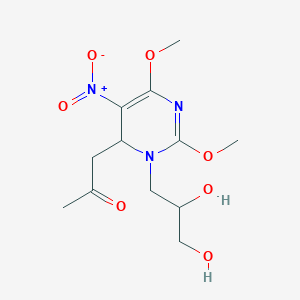

![[[o-(Allyloxy)phenoxy]methyl]oxirane](/img/structure/B117487.png)